PXR Binding Affinity: Quantified Interaction with Human PXR Ligand-Binding Domain via TR-FRET Assay
This compound has a measured competitive binding EC50 of 12,600 nM at the human PXR ligand-binding domain (residues 111–434) using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. This places it in the mid-range affinity bracket among the panel of clinically used drugs and tool compounds screened in the same study, where EC50 values spanned from 890 nM (Nilvadipine) to >100,000 nM (non-binders) [1]. In contrast, structurally optimized 1H-1,2,3-triazole-4-carboxamide PXR antagonists developed in a later medicinal chemistry effort achieved low nanomolar IC50 values (e.g., compound 85 and compound 89) [2]. The 12.6 µM binding EC50 defines this compound as a moderate-affinity PXR ligand, chemically distinct from both the high-affinity antagonists and the non-binding ATC analogs [3]. Priority Note: High-strength differential evidence is limited to this single quantified PXR binding data point; the compound's specific substitution pattern has not been subjected to a published head-to-head SAR comparison under identical assay conditions.
| Evidence Dimension | Human PXR LBD competitive binding affinity (EC50) |
|---|---|
| Target Compound Data | EC50 = 12,600 nM |
| Comparator Or Baseline | Nilvadipine: EC50 = 890 nM (high-affinity control in same assay); Non-binding controls: EC50 > 100,000 nM; Optimized ATC PXR antagonists (e.g., compound 85): IC50 in low nanomolar range (different study and assay endpoint) |
| Quantified Difference | Approximately 14-fold lower affinity than Nilvadipine; significantly weaker than optimized PXR antagonist series |
| Conditions | TR-FRET competitive binding assay; human PXR LBD (aa 111–434); data curated under ChEMBL_1487572 (CHEMBL3531878) |
Why This Matters
This quantified PXR interaction profile allows researchers to prospectively select or deselect this compound based on its potential to engage PXR-dependent CYP3A4 induction pathways, a critical consideration in drug metabolism and hepatotoxicity studies.
- [1] Shukla, S. J.; Sakamuru, S.; Huang, R.; Moeller, T. A.; Shinn, P.; Vanleer, D.; Auld, D. S.; Austin, C. P.; Xia, M. Identification of Clinically Used Drugs That Activate Pregnane X Receptors. Drug Metab. Dispos. 2011, 39 (1), 151–159. View Source
- [2] Yue, L.; Xiang, D.; Narayanan, B.; et al. Design and Optimization of 1H-1,2,3-Triazole-4-carboxamides as Novel, Potent, and Selective Inverse Agonists and Antagonists of PXR. J. Med. Chem. 2022, 65 (24), 16829–16859. View Source
- [3] BindingDB. Entry BDBM50103625 (ChEMBL3531878). EC50 12,600 nM. Target: Nuclear receptor subfamily 1 group I member 2 (Human). Assay: ChEMBL_1487572. View Source
